molecular formula C9H16O2 B14178700 Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate CAS No. 850805-66-2

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate

Katalognummer: B14178700
CAS-Nummer: 850805-66-2
Molekulargewicht: 156.22 g/mol
InChI-Schlüssel: LVKZCURDWGVUAB-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate typically involves esterification reactions. One common method is the reaction of (2S)-2-methyl-2-(propan-2-yl)but-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical behavior.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (2S)-2-methylbutanoate: Similar ester structure but lacks the double bond.

    Methyl (2S)-2-(propan-2-yl)butanoate: Similar structure with different alkyl substitution.

    Methyl (2S)-2-methyl-2-butenoate: Similar structure with different alkyl substitution.

Uniqueness

Methyl (2S)-2-methyl-2-(propan-2-yl)but-3-enoate is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

850805-66-2

Molekularformel

C9H16O2

Molekulargewicht

156.22 g/mol

IUPAC-Name

methyl (2S)-2-methyl-2-propan-2-ylbut-3-enoate

InChI

InChI=1S/C9H16O2/c1-6-9(4,7(2)3)8(10)11-5/h6-7H,1H2,2-5H3/t9-/m1/s1

InChI-Schlüssel

LVKZCURDWGVUAB-SECBINFHSA-N

Isomerische SMILES

CC(C)[C@@](C)(C=C)C(=O)OC

Kanonische SMILES

CC(C)C(C)(C=C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.